For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Physicochemical Properties of Descarbamoyl Cefuroxime
Introduction
Descarbamoyl cefuroxime, recognized by pharmacopeias as Cefuroxime Sodium Impurity A, is a molecule of significant interest in the pharmaceutical sciences.[1] It holds a dual role as the principal degradation product of the second-generation cephalosporin antibiotic, cefuroxime, and as a key penultimate intermediate in its synthesis.[1][2] Understanding the physicochemical properties of descarbamoyl cefuroxime is paramount for the development of stable cefuroxime formulations, for impurity profiling, and for the synthesis of the active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, stability profile, and relevant experimental protocols.
Core Physicochemical Properties
Descarbamoyl cefuroxime is a cephalosporin derivative featuring a β-lactam ring fused to a dihydrothiazine ring.[3] Its systematic name is (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] Key physicochemical data are summarized in the table below.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | [4] |
| CAS Number | 56271-94-4 | [4] |
| Molecular Formula | C₁₅H₁₅N₃O₇S | [4][5][6][7] |
| Molecular Weight | 381.36 g/mol | [4][5][6][7] |
| Appearance | Off-White to Pale Beige Solid | [3][][9] |
| Melting Point | >135°C (decomposition) or 203-206°C | [][9] |
| Solubility | Soluble in DMSO; Slightly soluble in Methanol | [9][10][11] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere, protected from air and light | [9][10] |
Stability Profile
Descarbamoyl cefuroxime is primarily formed via the hydrolysis of the carbamoyloxymethyl group at position 3 of the cefuroxime molecule.[2] The stability of its parent compound, cefuroxime, is thus intrinsically linked to the formation of descarbamoyl cefuroxime. Cefuroxime is inherently unstable in aqueous solutions and is susceptible to degradation under various stress conditions.[2][12]
Table 2: Summary of Cefuroxime Stability and Descarbamoyl Cefuroxime Formation
| Stress Condition | Observation | Outcome for Cefuroxime |
| Acidic Hydrolysis (0.1N HCl) | Highly sensitive; 70.94% degradation after 90 minutes. | Complete degradation by day 3.[13] |
| Alkaline Hydrolysis (0.1N NaOH) | Highly sensitive; 70.44% degradation after 90 minutes. | Complete degradation by day 3.[2][13] |
| Oxidative Stress (30% H₂O₂) | Substantial degradation; 67.90% degraded after 90 minutes. | Complete degradation by day 3.[2][13] The sulfur atom in the dihydrothiazine ring is a primary site for oxidation.[12] |
| Thermal Stress (50°C) | Exhibited remarkable stability. | Minimal degradation observed after five days.[2][13] |
| Photolytic Stress (Sunlight) | Maintained a stable profile. | Minimal degradation observed after five days.[13] |
In refrigerated aqueous injections (4°C), cefuroxime is stable for up to 14 days, with the relative content of descarbamoyl cefuroxime remaining below 3%.[14] However, at room temperature (22°C), cefuroxime concentration decreases rapidly, with a corresponding increase in descarbamoyl cefuroxime.[14]
Key Pathways and Workflows
Degradation Pathway of Cefuroxime
The principal degradation pathway for cefuroxime in aqueous solution is the hydrolysis of the carbamoyl group at the C-3 position, which yields descarbamoyl cefuroxime.[15] This reaction leads to a loss of antibacterial activity as the structural integrity of the molecule is compromised.[12]
Synthetic Pathway
Descarbamoyl cefuroxime serves as a crucial intermediate in the synthesis of cefuroxime.[1][4] A common method involves the coupling of (Z)-2-methoxyimino-2-(furyl-2-yl) acetyl chloride (SMIA-Cl) with (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).[16]
Analytical Workflow for Quantification
The quantification of descarbamoyl cefuroxime, often as an impurity or metabolite, typically employs High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][17] A deuterated analog, Descarbamoyl Cefuroxime-d3, is frequently used as an internal standard for accurate quantification in complex matrices like plasma.[1][18][19]
Experimental Protocols
Synthesis of Descarbamoyl Cefuroxime from 7-AHCA
This protocol describes a laboratory-scale synthesis.[16]
-
Preparation of 7-AHCA solution: A mixture of water (30 mL) and methanol (30 mL) is placed in a flask. 7-AHCA (2.0 grams, 8.7 mmol) is added, and the mixture is cooled to -40°C. A solution of sodium hydroxide (2.0 grams in 10 mL water) is added at -10°C over 10 minutes to obtain a clear solution.
-
Coupling Reaction: The 7-AHCA solution is added to a pre-prepared solution of the activated side chain (SMIA-Cl). The pH of the reaction mixture is maintained between 7.0 and 8.0 using a saturated sodium bicarbonate solution. The reaction temperature is raised to 0°C.
-
Work-up and Isolation: Once the reaction is complete, the pH is adjusted to approximately 2.0-2.5 with dilute HCl to precipitate the product. The solid is collected by filtration, washed sequentially with distilled water and dichloromethane, and dried under vacuum at 45°C to yield descarbamoyl cefuroxime.[16][19]
Forced Degradation Study Protocol (General)
This protocol is used to assess stability under various stress conditions.[2]
-
Stock Solution Preparation: Prepare a stock solution of cefuroxime in a suitable solvent such as methanol or water.
-
Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat for a specified period.
-
Base Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method to quantify the remaining cefuroxime and the formation of descarbamoyl cefuroxime.
HPLC Method for Purity and Impurity Determination
This is a representative method for analyzing the purity of descarbamoyl cefuroxime or for its quantification as an impurity.[15]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[15]
-
Injection Volume: 10 µL.
-
Procedure: Prepare standard and sample solutions in the mobile phase (approx. 0.1 mg/mL). Inject the solutions and record the chromatograms. Purity is calculated by the area normalization method.[15]
Conclusion
Descarbamoyl cefuroxime is a critical compound in the lifecycle of the antibiotic cefuroxime, acting as both a synthetic precursor and a primary degradation product.[1] Its physicochemical properties, particularly its formation under hydrolytic stress, dictate the stability requirements for cefuroxime-based pharmaceutical products. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development, analysis, and quality control of this important second-generation cephalosporin.
References
- 1. benchchem.com [benchchem.com]
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- 3. benchchem.com [benchchem.com]
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- 7. GSRS [precision.fda.gov]
- 9. Descarbamoyl cefuroxime [chemicalbook.com]
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- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 14. ejhp.bmj.com [ejhp.bmj.com]
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